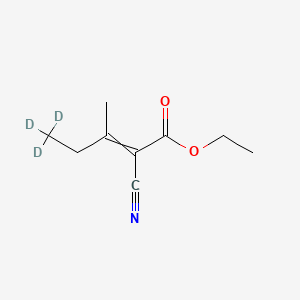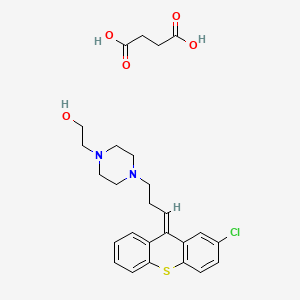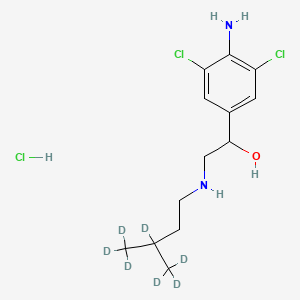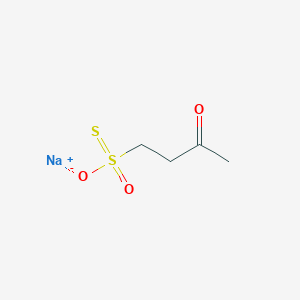
Sodium;4-oxidosulfonothioylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-oxidosulfonothioylbutan-2-one, also known as 4-OSBT, is a synthetic compound that is used in a variety of scientific research applications. It is a highly reactive compound that can be used to modify proteins, lipids, and carbohydrates in order to study their structure and function. 4-OSBT is an important tool for investigating the structure and function of biological molecules, and has been used in a variety of studies in the fields of biochemistry, physiology, and medicine.
Aplicaciones Científicas De Investigación
Nanoscale Zero-Valent Iron/Oxidant Systems
- Research Application: Treatment for contaminated water and soil.
- Key Findings: Nanoscale zero-valent iron (nZVI) combined with oxidants like persulfate (PS) and sodium percarbonate (SPC) shows great promise in remediating pollutants. This review systematically summarizes the application of nZVI/oxidant processes, their performance, remediation mechanisms, and the influencing factors for effective pollutant removal (Li & Liu, 2021).
Sodium Metal Anodes in Batteries
- Research Application: Energy storage systems.
- Key Findings: Sodium-metal anodes offer a promising alternative for lithium in sodium-metal batteries (SMBs), especially for applications requiring high energy density and safety, such as sodium sulfur and sodium selenium batteries (Lee et al., 2019).
Sodium-Ion Batteries
- Research Application: Large-scale electric energy storage.
- Key Findings: Sodium-ion batteries, due to their abundant resources and low cost, are considered for renewable energy storage and smart grids. Challenges remain in finding suitable electrode and electrolyte materials for practical applications (Pan, Hu, & Chen, 2013).
Propiedades
IUPAC Name |
sodium;4-oxidosulfonothioylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S2.Na/c1-4(5)2-3-9(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSLCTUBVAMIBK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
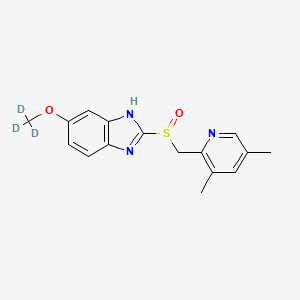
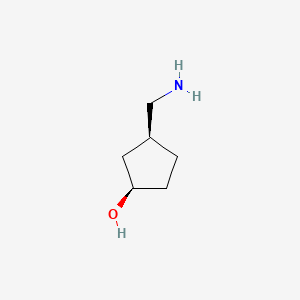
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
